molecular formula C18H14F2N4O3S2 B2484755 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE CAS No. 894947-32-1

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE

Cat. No.: B2484755
CAS No.: 894947-32-1
M. Wt: 436.45
InChI Key: RMXAYLNBNFSDRG-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Amino and Benzenesulfonyl Groups: The amino group is introduced via nucleophilic substitution, while the benzenesulfonyl group is added through sulfonation reactions.

    Attachment of the Sulfanyl and Acetamide Groups: The sulfanyl group is introduced through thiolation reactions, and the acetamide group is added via acylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the amino or sulfanyl groups with other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar compounds to 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE include other pyrimidine derivatives with sulfonyl and amino substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

These compounds highlight the diversity of pyrimidine derivatives and their potential for various scientific applications.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O3S2/c19-11-6-7-13(20)14(8-11)23-16(25)10-28-18-22-9-15(17(21)24-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXAYLNBNFSDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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